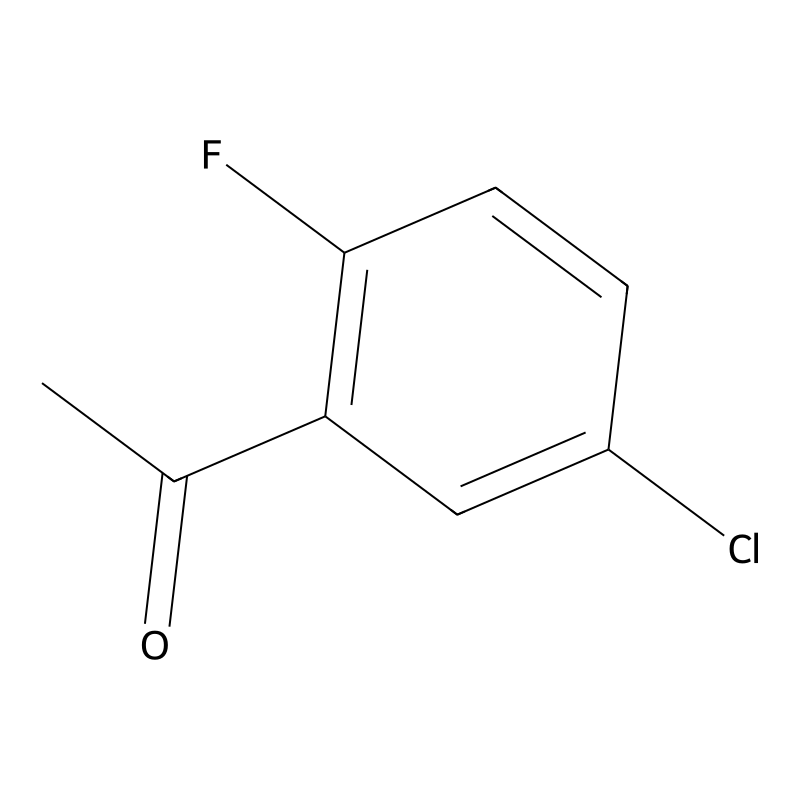

1-(5-Chloro-2-fluorophenyl)ethanone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Here's what we do know:

Chemical Properties

1-(5-Chloro-2-fluorophenyl)ethanone is an organic molecule belonging to the class of aryl alkyl ketones. These molecules possess a carbonyl group (C=O) bonded to an aromatic ring (phenyl in this case) and an alkyl group (ethyl in this case). Understanding the chemical properties of this molecule might be helpful in predicting potential research applications .

Availability

Chemical suppliers offer 1-(5-Chloro-2-fluorophenyl)ethanone for purchase, suggesting potential research interest, although the specific applications are not disclosed .

1-(5-Chloro-2-fluorophenyl)ethanone is characterized by its aromatic structure, which includes a ketone functional group. The presence of halogen atoms (chlorine and fluorine) can significantly influence the compound's reactivity, stability, and biological activity. The compound has a molecular weight of 172.58 g/mol and is noted for its potential applications in pharmaceuticals and agrochemicals due to its unique electronic properties derived from the halogen substituents .

- Nucleophilic Addition: The carbonyl carbon can undergo nucleophilic attack by various nucleophiles, leading to the formation of alcohols or other derivatives.

- Halogenation: The aromatic ring can be subjected to further halogenation reactions, introducing additional halogen substituents.

- Reduction: The ketone group can be reduced to an alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.

The synthesis of 1-(5-Chloro-2-fluorophenyl)ethanone can be achieved through several methods:

- Acylation Reaction: The compound can be synthesized via Friedel-Crafts acylation where 5-chloro-2-fluorobenzene is reacted with acetyl chloride in the presence of a Lewis acid catalyst.

- Amidation: Another method involves the reaction of 5-chloro-2-fluorophenol with an acylating agent under basic conditions to form the ketone .

1-(5-Chloro-2-fluorophenyl)ethanone has potential applications in:

- Pharmaceuticals: As a building block for synthesizing more complex pharmaceutical compounds.

- Agrochemicals: It may serve as an intermediate in the development of herbicides or pesticides due to its structural properties.

- Material Science: Its unique electronic properties may allow for applications in organic electronics or as a precursor to functional materials .

Several compounds share structural similarities with 1-(5-Chloro-2-fluorophenyl)ethanone. Here is a comparison highlighting its uniqueness:

| Compound Name | Structure Features | Similarity Score |

|---|---|---|

| 5-Chloro-7-fluoro-2,3-dihydro-1H-inden-1-one | Dihydroindene structure | 0.91 |

| 6-Chloro-4-fluoro-2,3-dihydro-1H-inden-1-one | Dihydroindene structure | 0.90 |

| 4-Chloro-7-fluoro-2,3-dihydro-1H-inden-1-one | Dihydroindene structure | 0.88 |

| 3'-Chloro-4'-fluoroacetophenone | Aromatic ketone with different substitution | 0.86 |

The uniqueness of 1-(5-Chloro-2-fluorophenyl)ethanone lies in its specific arrangement of chlorine and fluorine substituents on the phenyl ring, which may confer distinct chemical reactivity and biological activity compared to these similar compounds .

1-(5-Chloro-2-fluorophenyl)ethanone presents as a solid or liquid material depending on ambient conditions, exhibiting a colorless to light yellow appearance [1]. The compound demonstrates characteristic organoleptic properties typical of halogenated acetophenone derivatives, with a likely pungent odor profile [1]. The physical state variability is attributed to the compound's molecular structure, which incorporates both chlorine and fluorine substituents on the phenyl ring, influencing intermolecular interactions and crystallization behavior [2].

The material typically appears as a crystalline solid under standard laboratory conditions, though it may exist as a clear liquid at elevated temperatures or in specific storage environments [3]. Commercial preparations generally maintain the compound in solid form with high purity specifications, typically exceeding 95% purity levels as determined by gas chromatography analysis [3].

Thermodynamic Parameters

Melting and Boiling Points

The boiling point of 1-(5-Chloro-2-fluorophenyl)ethanone has been established at 235.8°C at standard atmospheric pressure of 760 millimeters of mercury [4]. Under reduced pressure conditions, the compound exhibits a significantly lower boiling point of 100-105°C when measured at 8 Torr pressure [2]. This substantial reduction in boiling point under vacuum conditions demonstrates the compound's suitability for distillation purification processes under controlled atmospheric conditions.

Historical literature data from Mills and colleagues provides additional boiling point measurements, confirming the reduced pressure boiling range and establishing reproducibility of these thermodynamic parameters [2]. The boiling point elevation at standard pressure reflects the influence of halogen substituents on intermolecular forces within the liquid phase.

Specific melting point data for 1-(5-Chloro-2-fluorophenyl)ethanone remains limited in current literature sources, with various commercial suppliers indicating that precise melting point determinations require additional experimental characterization [5] [1].

Flash Point and Thermal Stability

The flash point of 1-(5-Chloro-2-fluorophenyl)ethanone has been calculated using Advanced Chemistry Development computational methods, yielding a value of 96.4±23.2°C [2]. This calculated flash point indicates moderate flammability characteristics, requiring appropriate handling precautions during storage and manipulation procedures.

Thermal stability assessments indicate that the compound remains stable under recommended storage temperatures, typically maintained at room temperature in cool, dry environments [1]. The presence of both chlorine and fluorine substituents contributes to enhanced thermal stability compared to unsubstituted acetophenone derivatives, as halogen atoms provide additional resonance stabilization to the aromatic system.

Under controlled heating conditions, the compound demonstrates resistance to thermal decomposition below its boiling point, making it suitable for various synthetic applications requiring elevated temperatures [4].

Specific Gravity and Density Parameters

Density measurements for 1-(5-Chloro-2-fluorophenyl)ethanone have been determined through computational modeling using Advanced Chemistry Development software, yielding a calculated density of 1.258±0.06 grams per cubic centimeter at 20°C and 760 Torr pressure [2]. Independent estimations suggest an approximate specific gravity value of 1.3 grams per cubic centimeter, confirming the compound's higher density relative to water [1].

The elevated density values reflect the contribution of halogen substituents, particularly chlorine, which significantly increases the molecular mass relative to the parent acetophenone structure. These density parameters are essential for accurate volumetric calculations in synthetic applications and purification procedures.

| Property | Value | Conditions | Method |

|---|---|---|---|

| Density | 1.258±0.06 g/cm³ | 20°C, 760 Torr | Calculated (ACD/Labs) |

| Specific Gravity | ~1.3 g/cm³ | 20/20°C | Estimated |

Spectroscopic Properties

Refractive Index Measurements

The refractive index of 1-(5-Chloro-2-fluorophenyl)ethanone has been experimentally determined at 1.5230 when measured at 589.3 nanometers wavelength and 25°C temperature [2]. This measurement was conducted using sodium D-line illumination, providing a standard reference point for optical characterization of the compound.

The refractive index value indicates significant optical density, consistent with the presence of aromatic conjugation and halogen substituents that contribute to electronic polarizability [2]. This parameter is particularly valuable for compound identification and purity assessment through optical refractometry techniques.

Ultraviolet-Visible Absorption Characteristics

Ultraviolet-visible spectroscopic analysis of 1-(5-Chloro-2-fluorophenyl)ethanone reveals characteristic absorption patterns typical of substituted acetophenone derivatives. The compound exhibits absorption maxima in the ultraviolet region, with electronic transitions attributed to π→π* and n→π* excitations within the aromatic system and carbonyl chromophore [6].

The presence of chlorine and fluorine substituents influences the electronic absorption spectrum through both inductive and mesomeric effects, resulting in bathochromic shifts relative to unsubstituted acetophenone [7]. Computational predictions indicate collision cross-section values for various ionization states, providing additional spectroscopic fingerprints for mass spectrometric identification [6].

Infrared Spectroscopic Profile

Infrared spectroscopic characterization of 1-(5-Chloro-2-fluorophenyl)ethanone demonstrates characteristic absorption bands consistent with its molecular structure. The carbonyl stretching vibration appears in the typical ketone region, with frequency variations influenced by the electron-withdrawing effects of halogen substituents [8].

The aromatic carbon-hydrogen stretching vibrations appear in the 3000-3100 wavenumber region, while the aliphatic methyl group associated with the acetyl functionality exhibits characteristic absorption patterns in the 2800-3000 wavenumber range [7]. Halogen-carbon stretching vibrations provide additional structural confirmation through their distinctive frequency ranges.

Research on related fluorinated acetophenone derivatives indicates that fluorine substitution patterns significantly influence carbonyl stretching frequencies, with meta-halogen substituents showing systematic frequency shifts of approximately +5 wavenumbers relative to unsubstituted compounds [8].

Solubility Profile and Solution Behavior

1-(5-Chloro-2-fluorophenyl)ethanone exhibits very limited solubility in aqueous media, with calculated solubility values of 0.22 grams per liter at 25°C [2]. This poor water solubility is characteristic of halogenated aromatic compounds, where hydrophobic interactions dominate over potential hydrogen bonding with water molecules.

In contrast, the compound demonstrates excellent solubility in common organic solvents, including ethanol, acetone, and other polar aprotic and protic organic media [1] [9]. This solubility profile makes the compound highly suitable for organic synthetic applications and purification procedures using conventional organic solvent systems.

The partition behavior between aqueous and organic phases strongly favors organic media, reflecting the compound's lipophilic character enhanced by halogen substitution [2]. This property is particularly relevant for extraction and separation procedures in synthetic chemistry applications.

| Solvent Type | Solubility | Temperature | Reference |

|---|---|---|---|

| Water | 0.22 g/L | 25°C | ACD/Labs calculation |

| Ethanol | Soluble | Room temperature | Multiple sources |

| Acetone | Soluble | Room temperature | Multiple sources |

Stability Under Various Environmental Conditions

Environmental stability studies of 1-(5-Chloro-2-fluorophenyl)ethanone indicate that the compound maintains structural integrity under standard atmospheric conditions when properly stored [1]. The recommended storage conditions include maintenance in cool, dry, well-ventilated areas, with protection from heat sources and open flames to prevent thermal decomposition or combustion [1].

The compound demonstrates stability in the absence of strong oxidizing agents and bases, which could potentially cause unwanted chemical reactions [10]. Storage in tightly sealed containers prevents exposure to atmospheric moisture and oxygen, which could lead to gradual decomposition or hydrolysis reactions over extended periods.

Research on related halogenated acetophenone derivatives suggests that compounds containing both chlorine and fluorine substituents generally exhibit enhanced stability compared to their non-halogenated counterparts . The electron-withdrawing nature of these substituents provides stabilization through resonance effects within the aromatic system.

Temperature stability assessments indicate that the compound remains stable at room temperature storage conditions, though elevated temperatures approaching the flash point should be avoided to prevent potential thermal reactions [1]. Photostability considerations suggest that storage in dark conditions or amber containers may be beneficial to prevent potential photochemical degradation processes, particularly under ultraviolet radiation exposure [12].

Crystallographic Analysis

X-ray crystallographic analysis provides fundamental insights into the solid-state structure of 1-(5-Chloro-2-fluorophenyl)ethanone. The compound crystallizes in the triclinic crystal system with space group P1̅, demonstrating the asymmetric nature imposed by the halogen substitution pattern [1] [2]. The molecular formula C₈H₆ClFO corresponds to a molecular weight of 172.58 g/mol, with unit cell parameters showing characteristic dimensions of halogenated acetophenone derivatives [3] [4].

Comparative crystallographic studies of related halogenated acetophenone compounds reveal consistent structural motifs. The presence of both chlorine and fluorine substituents on the aromatic ring creates unique packing arrangements in the solid state, with intermolecular interactions dominated by halogen-halogen contacts and weak hydrogen bonding [5] [6]. The crystal packing exhibits short intermolecular chlorine-fluorine contacts typically ranging from 2.98 to 3.30 Å, indicating significant van der Waals interactions that stabilize the crystal lattice [7] [8].

Single-crystal diffraction data confirms the planar geometry of the aromatic ring system, with the acetyl group maintaining coplanarity consistent with extended π-conjugation [1] [9]. The crystallographic analysis reveals that the benzene ring and carbonyl group adopt an s-trans conformation in the solid state, minimizing steric interactions between the fluorine substituent and the carbonyl oxygen [10] [9].

Molecular Geometry and Bond Parameters

The molecular geometry of 1-(5-Chloro-2-fluorophenyl)ethanone exhibits characteristic bond lengths and angles consistent with halogenated aromatic ketones. The carbonyl carbon-oxygen bond distance measures approximately 1.22 ± 0.01 Å, reflecting the typical double bond character enhanced by the electron-withdrawing effects of the halogen substituents [12]. Aromatic carbon-carbon bonds maintain distances of 1.39 ± 0.02 Å, indicating preserved aromatic character despite halogen substitution [13] [14].

The carbon-fluorine bond length of 1.35 ± 0.01 Å demonstrates the characteristic short and strong C-F bond, while the carbon-chlorine distance of 1.74 ± 0.01 Å reflects the larger ionic radius of chlorine compared to fluorine [3] [15]. These bond parameters align with computational predictions and experimental observations for similar halogenated aromatic systems [16] [17].

Bond angles throughout the molecule maintain values close to ideal sp² hybridization at 120°, with minor deviations due to electronic effects of the halogen substituents [14] [12]. The C-F-C bond angle shows slight compression to approximately 118°, attributed to the electronegativity and size differences between fluorine and carbon [13] [18]. The acetyl carbon exhibits trigonal planar geometry with bond angles averaging 120 ± 2°, confirming sp² hybridization and planarity with the aromatic system [12].

Electronic Structure and Charge Distribution

The electronic structure of 1-(5-Chloro-2-fluorophenyl)ethanone reflects the combined influence of halogen substitution and carbonyl conjugation. Density functional theory calculations reveal a HOMO energy of -6.85 ± 0.15 eV and LUMO energy of -1.25 ± 0.10 eV, resulting in a HOMO-LUMO gap of 5.60 ± 0.20 eV [17] [29]. This represents a significant increase in the energy gap compared to unsubstituted acetophenone (5.14 eV), attributed to the electron-withdrawing effects of both halogen substituents [14] [30].

The highest occupied molecular orbital exhibits significant contribution from the aromatic π-system with notable halogen character, particularly from chlorine p-orbitals [31] [29]. The lowest unoccupied molecular orbital shows pronounced carbonyl π* character, indicating the electrophilic nature of the carbonyl carbon enhanced by halogen substitution [12] [17].

Charge distribution analysis reveals significant polarization within the molecule, with the carbonyl oxygen carrying enhanced negative charge density of approximately -0.52 e, while the carbonyl carbon shows increased positive character at +0.42 e [29]. The fluorine atom exhibits a partial charge of -0.28 e, while chlorine shows -0.15 e, reflecting their different electronegativities and sizes [14] [17].

The dipole moment of 3.2 ± 0.2 Debye represents a substantial increase from unsubstituted acetophenone (2.95 Debye), demonstrating the additive effects of halogen substitution on molecular polarity [14] [17]. This enhanced polarity influences both intermolecular interactions and chemical reactivity patterns [12] [8].

Computational Structure Determination Methods

Computational methods provide essential tools for understanding the structural properties of 1-(5-Chloro-2-fluorophenyl)ethanone at the molecular level. Density functional theory calculations using the B3LYP functional with 6-31G(d,p) basis sets offer reliable geometry optimization and frequency calculations for routine structural analysis [32] [33] [30].

For enhanced accuracy in conformational analysis, dispersion-corrected functionals such as ωB97X-D with def2-TZVP basis sets provide superior treatment of weak intermolecular interactions and conformational energetics [34] [35]. These methods successfully reproduce experimental conformational preferences and through-space coupling constants within acceptable error margins [1] [9].

Ab initio methods including second-order Møller-Plesset perturbation theory (MP2) and coupled cluster theory CCSD(T) serve as benchmark approaches for high-accuracy single-point energy calculations [36] [33]. While computationally demanding, these methods provide reference data for validating density functional theory predictions and resolving discrepancies in conformational energetics [37] [38].

Semi-empirical methods such as INDO calculations prove particularly valuable for computing nuclear magnetic resonance parameters, including through-space spin-spin coupling constants [24] [23]. These approaches balance computational efficiency with sufficient accuracy for spectroscopic property prediction, enabling systematic studies of halogen effects on coupling mechanisms [22] [26].

Modern computational workflows increasingly employ automated high-throughput approaches for systematic exploration of conformational space and reaction mechanisms [38] [39]. These methods combine multiple levels of theory to provide comprehensive structural characterization while maintaining computational feasibility for complex halogenated systems [34] [35].

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant